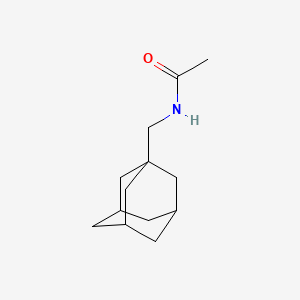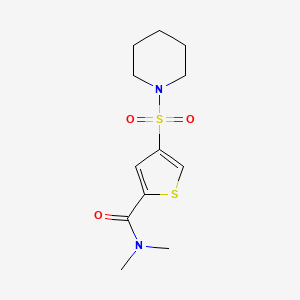![molecular formula C14H14INO2 B4986150 8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B4986150.png)
8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the expression of certain genes involved in inflammation, and inhibit the activity of certain enzymes involved in cancer cell growth.
Advantages and Limitations for Lab Experiments
One advantage of using 8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to further elucidate its mechanism of action, which may help to optimize its use in experiments. Additionally, studies could be conducted to investigate its potential side effects and toxicity, which would be important for its development as a therapeutic agent.
Conclusion:
In conclusion, 8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a novel chemical compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves several steps. The starting material is 2-methyl-3-nitrobenzoic acid, which is then converted to the corresponding amide using thionyl chloride. The amide is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 1-bromo-3-iodopropane to give the desired product.
Scientific Research Applications
8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has been investigated for its potential applications in various fields of science. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
properties
IUPAC Name |
8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2/c1-7-5-8(15)6-11-9-3-2-4-10(9)13(14(17)18)16-12(7)11/h2-3,5-6,9-10,13,16H,4H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTDZDKFEMOZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(C3C2C=CC3)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4986071.png)
![methyl (2,6-dichloro-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4986085.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4986093.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986099.png)
![N~1~,N~1~-diethyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4986103.png)
![6-(1-azepanyl)-N-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4986110.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4986116.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)



![N,N'-bis(2-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}ethyl)ethanediamide](/img/structure/B4986167.png)
